Benzyl1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring fused with an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of benzylamine with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropane derivatives: Various compounds containing the cyclopropane ring with different substituents.
Uniqueness
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate is unique due to the combination of the benzyl group, amino group, and cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl 1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3 |
InChI Key |
QKYVVNOXDBXBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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